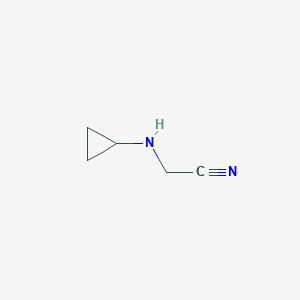
2-Iso-propylphenylzinc iodide
Übersicht
Beschreibung
2-Iso-propylphenylzinc iodide is a crucial compound used in the biomedical industry for the synthesis of various drugs . It acts as a key reagent in the preparation of pharmaceutical intermediates and fine chemicals . Its unique properties make it an ideal choice for creating molecules aimed at treating specific diseases and disorders, such as cancer and neurological conditions .
Wissenschaftliche Forschungsanwendungen
Diastereoconvergent Negishi Cross-Coupling
A study by Moriya and Knochel demonstrates the application of functionalized cyclohexylzinc reagents in highly diastereoselective Pd-catalyzed cross-coupling reactions. These reactions display good functional group tolerance and high diastereoselectivities, providing insights into the broad utility of zinc reagents in organic synthesis, potentially including 2-Iso-propylphenylzinc iodide for the formation of complex molecules under mild conditions (Moriya & Knochel, 2014).
Synthesis of Polycyclic Aromatic Iodides
Research by Yao, Campo, and Larock outlines a method for synthesizing substituted polycyclic aromatic iodides, which could serve as a framework for understanding the reactions involving arylzinc iodides like this compound. This method shows the versatility of iodides in constructing complex aromatic systems, suggesting a possible area of application for similar zinc iodides (Yao, Campo, & Larock, 2004).
Radical Pathway in the Formation of Allenylzincs
Jammi et al. provided theoretical support for the involvement of a radical pathway in the formation of allenylzincs from propargyl iodides, indicating the potential for this compound to participate in radical reactions. This study highlights the importance of zinc coordination in influencing reaction pathways and outcomes, offering a perspective on the mechanistic intricacies of reactions involving zinc compounds (Jammi et al., 2013).
Ionic Conductivity and Spectroscopic Studies
Jerman et al. investigated the ionic conductivity, infrared, and Raman spectroscopic properties of iodide-containing ionic liquids, shedding light on the potential electrochemical applications of iodide compounds. While not directly related to this compound, this research provides insight into the electrochemical behavior of iodides, suggesting possible research directions for zinc iodides in ionic conductivity (Jerman et al., 2008).
Eigenschaften
IUPAC Name |
iodozinc(1+);propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.HI.Zn/c1-8(2)9-6-4-3-5-7-9;;/h3-6,8H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFWPMSDEYBRSS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=[C-]1.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B3258735.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B3258745.png)







![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7-nitroisoquinolin-1-yl)carbamate](/img/structure/B3258832.png)
![Tert-butyl N-(7-aminoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B3258838.png)
